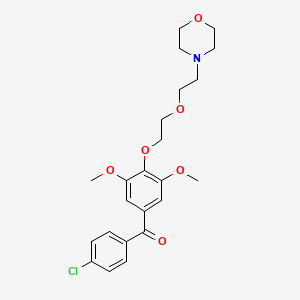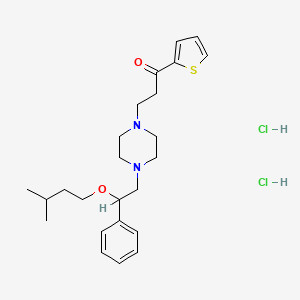
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the isopentyloxy group, and the attachment of the thienyl and propanone moieties. Common reagents used in these reactions include:
Piperazine: A starting material for the formation of the piperazine ring.
Isopentyl alcohol: Used to introduce the isopentyloxy group.
Thiophene: A precursor for the thienyl group.
Propanone: Used in the final step to form the propanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the thienyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of piperazine derivatives on biological systems.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
- 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, monohydrochloride
- 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, free base
Uniqueness
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
特性
CAS番号 |
22261-67-2 |
|---|---|
分子式 |
C24H36Cl2N2O2S |
分子量 |
487.5 g/mol |
IUPAC名 |
3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]-1-thiophen-2-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H34N2O2S.2ClH/c1-20(2)11-17-28-23(21-7-4-3-5-8-21)19-26-15-13-25(14-16-26)12-10-22(27)24-9-6-18-29-24;;/h3-9,18,20,23H,10-17,19H2,1-2H3;2*1H |
InChIキー |
MEVDEGMZXZGVKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(CN1CCN(CC1)CCC(=O)C2=CC=CS2)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
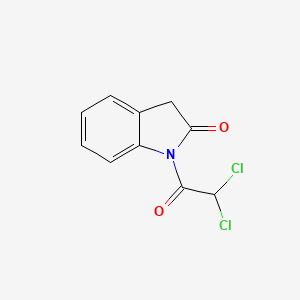
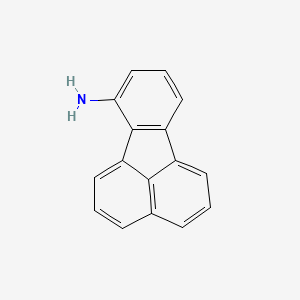


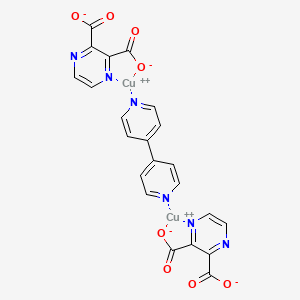
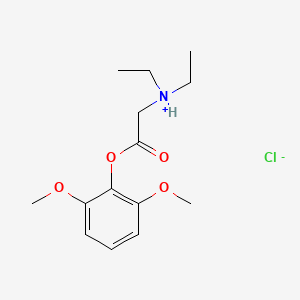
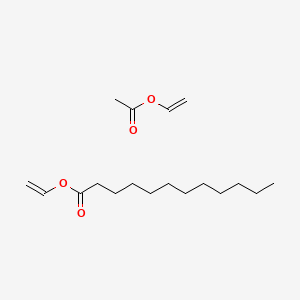

![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
